2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a [3+2] cycloaddition reaction. One common method uses pyridinium ylide and trifluoroacetonitrile as starting materials . The reaction conditions often include the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, which broadens the substrate scope of pyridinium ylides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of similar compounds suggests that the process can be adapted for large-scale production using optimized reaction conditions and efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies have been employed for the functionalization of imidazo[1,2-a]pyridines.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents include trifluoroacetonitrile, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, glyoxalic acid, and boronic acid. Reaction conditions vary but often involve mild temperatures and the use of catalysts or photocatalysts .
Major Products
Major products from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl imidazo[1,2-a]pyridine: Shares the trifluoromethyl group but lacks the nitrophenyl substitution.
3-Substituted imidazo[1,2-a]pyridines: Differ in the substituents at the C-3 position, affecting their reactivity and applications.
Uniqueness
2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
944580-86-3 |
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Molecular Formula |
C14H8F3N3O2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)12-5-2-6-13-18-11(8-19(12)13)9-3-1-4-10(7-9)20(21)22/h1-8H |
InChI Key |
PEJZEOLCHJSIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C(=N2)C=CC=C3C(F)(F)F |
Origin of Product |
United States |
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